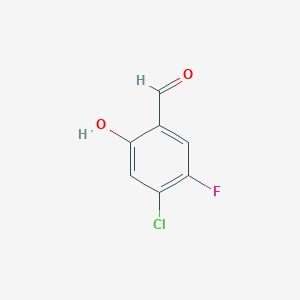
2-Bromo-5-(trifluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-(trifluoromethyl)oxazole” is an organic compound that has gained attention in various fields of research and industry due to its unique physical and chemical properties. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives often begins with readily available starting materials. For instance, the synthesis of a bisoxazole derivative and a bromo-substituted oxazole derivative was reported using 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) as starting materials . The Van Leusen oxazole synthesis method, which relies on TosMIC, is commonly used .
Molecular Structure Analysis
The molecular formula of “this compound” is C4HBrF3NO . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Chemical Reactions Analysis
Oxazoles are known for their high reactivity, which is linked to their thermal instability. This often necessitates specialized reaction conditions and cryogenic temperatures for their successful generation and use in synthesis . The advent of flow microreactor technology has revolutionized this field, expanding the possibilities of reactive organometallic intermediates within synthetic chemistry .
Scientific Research Applications
Medicinal Chemistry Applications
Oxazoles, including those substituted with bromo and trifluoromethyl groups, have been studied for their antibacterial properties. For example, 4-substituted 1,2,3-triazoles, which could be related structurally to 2-Bromo-5-(trifluoromethyl)oxazole, have shown promise as novel oxazolidinone antibacterial agents with a reduced activity against monoamine oxidase A, an undesired side effect in many antibacterial compounds (Reck et al., 2005).
Organic Synthesis Applications
In the realm of organic synthesis, this compound derivatives have been utilized for the development of new synthetic methodologies. A study detailed a highly regioselective C-4 bromination of 5-substituted oxazoles, highlighting the role of DMF as a solvent in improving the selectivity and showcasing the subsequent Suzuki–Miyaura coupling as a significant synthetic application (Li et al., 2007).
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It’s known that oxazole derivatives can undergo direct arylation with high regioselectivity . This suggests that 2-Bromo-5-(trifluoromethyl)oxazole might interact with its targets through a similar mechanism.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . This suggests that this compound might affect multiple biochemical pathways.
Result of Action
Given the wide range of biological actions associated with oxazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Safety and Hazards
The safety and hazards associated with “2-Bromo-5-(trifluoromethyl)oxazole” can depend on various factors, including how it is handled and the specific conditions under which it is used. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions in the research and application of “2-Bromo-5-(trifluoromethyl)oxazole” and similar compounds are likely to be influenced by advances in synthetic methods, the discovery of new biological activities, and the development of new pharmaceuticals . The increasing importance of oxazole in the field of medicinal chemistry suggests that there will be continued interest in synthesizing various oxazole derivatives and screening them for various biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-5-(trifluoromethyl)oxazole are not well-studied. Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the oxazole derivative .
Cellular Effects
The cellular effects of this compound are currently unknown. Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The stability, degradation, and long-term effects on cellular function of oxazole derivatives can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Studies on oxazole derivatives could include observations of threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Oxazole derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-studied. Oxazole derivatives could include targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-9-1-2(10-3)4(6,7)8/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPQJBBCKLIRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
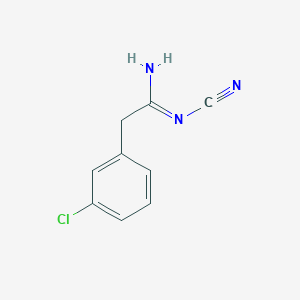
![8-(5-bromofuran-2-carbonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2582409.png)
![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2582412.png)
![Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate](/img/structure/B2582414.png)
![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2582415.png)
![N-[(2-methoxyphenyl)methyl]-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)
![3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile](/img/structure/B2582418.png)
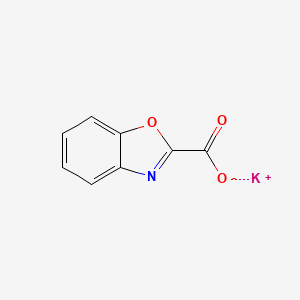
![4-fluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2582421.png)
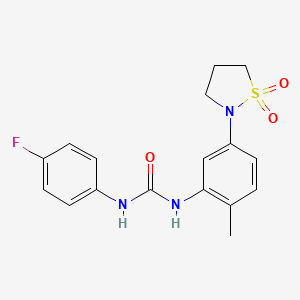
![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)
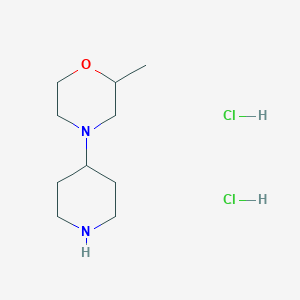
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)
